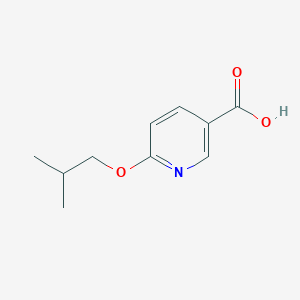

6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Übersicht

Beschreibung

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 6-isobutoxynicotinic acid . This compound is primarily used in biochemical research and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid typically involves the reaction of 6-hydroxynicotinic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The pyridine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of alcohols from the reduction of the carboxylic acid group.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-(2-Methylpropoxy)pyridine-3-carboxylic acid has demonstrated potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity.

- Antidiabetic Agents : Research indicates that pyridine derivatives can act as partial agonists for retinoid X receptors (RXR), which are involved in glucose metabolism. For instance, compounds similar to this compound have been explored for their efficacy in managing type 2 diabetes without the side effects associated with full agonists .

- Neuroprotective Effects : Studies suggest that derivatives of this compound may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics .

Agrochemical Applications

The compound's ability to interact with biological systems makes it a candidate for agrochemical formulations.

- Herbicides and Pesticides : Research into similar pyridine derivatives has shown promise in developing herbicides that target specific plant growth pathways. The unique substituents may enhance selectivity and reduce toxicity to non-target species.

Material Science

In material science, this compound may be utilized in the synthesis of polymers and other materials.

- Polymer Synthesis : The compound can serve as a building block for creating functionalized polymers, which may have applications in coatings, adhesives, and other materials requiring specific chemical properties .

Case Study 1: Neuroprotective Properties

A study published in the journal Nature focused on the neuroprotective effects of pyridine derivatives. The research highlighted that compounds structurally related to this compound exhibited significant protective effects against oxidative stress in neuronal cells. This suggests potential therapeutic roles in neurodegenerative conditions .

Case Study 2: Agrochemical Development

In an investigation into new herbicides, researchers synthesized various pyridine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of specific weeds while being less harmful to crops, demonstrating their potential utility in sustainable agriculture practices.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine core with propoxy group | Potential neuroprotective and antidiabetic properties |

| 4-(Hydroxymethyl)-pyridine-3-carboxylic acid | Hydroxymethyl substitution | Different pharmacological profile |

| 5-(Ethyl)-pyridine-3-carboxylic acid | Ethyl substitution | Enhanced herbicidal activity |

Wirkmechanismus

The mechanism of action of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound can act as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and research focus.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxynicotinic acid: A precursor in the synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

2-Methylpropyl bromide: Used in the synthesis process.

Nicotinic acid derivatives: Compounds with similar pyridine ring structures and functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific interactions and reactivity are required.

Biologische Aktivität

6-(2-Methylpropoxy)pyridine-3-carboxylic acid, with the CAS number 1016756-23-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- Structure : The compound features a pyridine ring substituted with a carboxylic acid and a 2-methylpropoxy group, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridine-3-carboxylic acids exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that similar pyridine derivatives showed significant inhibition against Gram-negative bacteria, suggesting a potential role in developing antimicrobial agents .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes, potentially modulating their activity. For instance, studies on related pyridine compounds have shown that they can act as inhibitors of certain enzymes involved in metabolic pathways, which may be relevant for therapeutic applications .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may bind to active sites of enzymes, altering their function.

- Modulation of Signaling Pathways : It may influence cellular signaling pathways related to inflammation or microbial resistance.

Study on Antimicrobial Activity

A recent study synthesized various pyridine derivatives and assessed their antimicrobial properties using disc diffusion methods. The results indicated that compounds with structural similarities to this compound demonstrated varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies suggest favorable interactions with active sites, indicating potential as an inhibitor in specific metabolic pathways .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUZPKESUQARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016756-23-2 | |

| Record name | 6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.